

Oxolinic acid chemical structure and properties

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Compound of Interest

Compound Name: Oxolinic Acid

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Oxolinic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of **oxolinic acid**, a first-generation quinolone antibiotic. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Identification

Oxolinic acid, with the systematic IUPAC name 5-ethyl-8-oxo-[1][2]dioxolo[4,5-g]quinoline-7-carboxylic acid, is a synthetic quinolone.[1] Its core structure is a quinolinemonocarboxylic acid featuring an ethyl group at position 1, an oxo group at position 4, a carboxylic acid at position 7, and a fused dioxolo ring at the 5- and 6-positions.[1]

 Chemical structure of Oxolinic Acid

Table 1: Chemical Identifiers for **Oxolinic Acid**

Identifier	Value
IUPAC Name	5-ethyl-8-oxo-[1][2]dioxolo[4,5-g]quinoline-7-carboxylic acid
Molecular Formula	C ₁₃ H ₁₁ NO ₅ [1]
Molecular Weight	261.23 g/mol [1]
CAS Number	14698-29-4[1]
SMILES String	CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O[3]
InChI Key	KYGZCKSPAKDVKC-UHFFFAOYSA-N[3]

Physicochemical Properties

A summary of the key physicochemical properties of **oxolinic acid** is presented in the table below.

Table 2: Physicochemical Properties of **Oxolinic Acid**

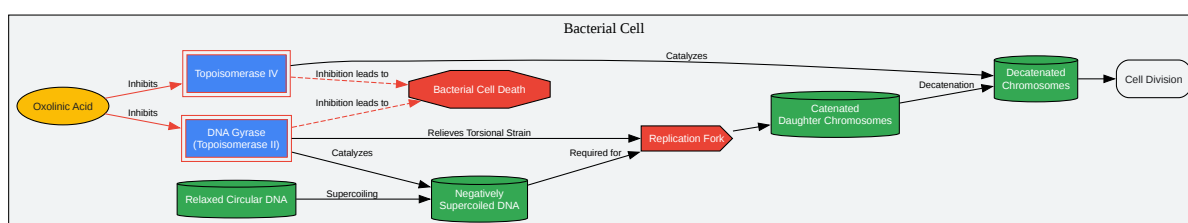
Property	Value
Melting Point	314-316 °C (decomposes)[4]
Solubility	Soluble in 0.5 M NaOH (50 mg/mL), sparingly soluble in ethanol, DMSO, and dimethylformamide.[5]
pKa	5.94 ± 0.20 (Predicted)[4]
Appearance	White to pale yellow crystalline solid[6]

Mechanism of Action and Antibacterial Activity

Oxolinic acid exerts its antibacterial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase) and, to a lesser extent, topoisomerase IV.[1][7] These enzymes are crucial for DNA replication, recombination, and repair. By forming a complex with the enzyme-DNA

intermediate, **oxolinic acid** traps the enzyme on the DNA, leading to double-strand DNA breaks and ultimately cell death.

The following diagram illustrates the signaling pathway of **oxolinic acid**'s inhibitory action on DNA gyrase.



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Caption: Mechanism of action of **oxolinic acid**.

Antibacterial Spectrum

Oxolinic acid is primarily active against Gram-negative bacteria and has limited activity against Gram-positive organisms. A summary of its Minimum Inhibitory Concentration (MIC) values against various bacterial species is provided below.

Table 3: Minimum Inhibitory Concentration (MIC) of **Oxolinic Acid** against Various Bacteria

Bacterial Species	MIC Range (µg/mL)
Escherichia coli	0.06 - 0.25[3]
Aeromonas salmonicida	0.0075 - 0.03[6]
Shewanella xiamenensis	0.25[8]
Lactococcus garvieae	1[8]
Chryseobacterium aquaticum	4[8]
Vibrio anguillarum	0.02 - 0.09[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation of **oxolinic acid**.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines. [2]

Objective: To determine the lowest concentration of **oxolinic acid** that inhibits the visible growth of a bacterium.

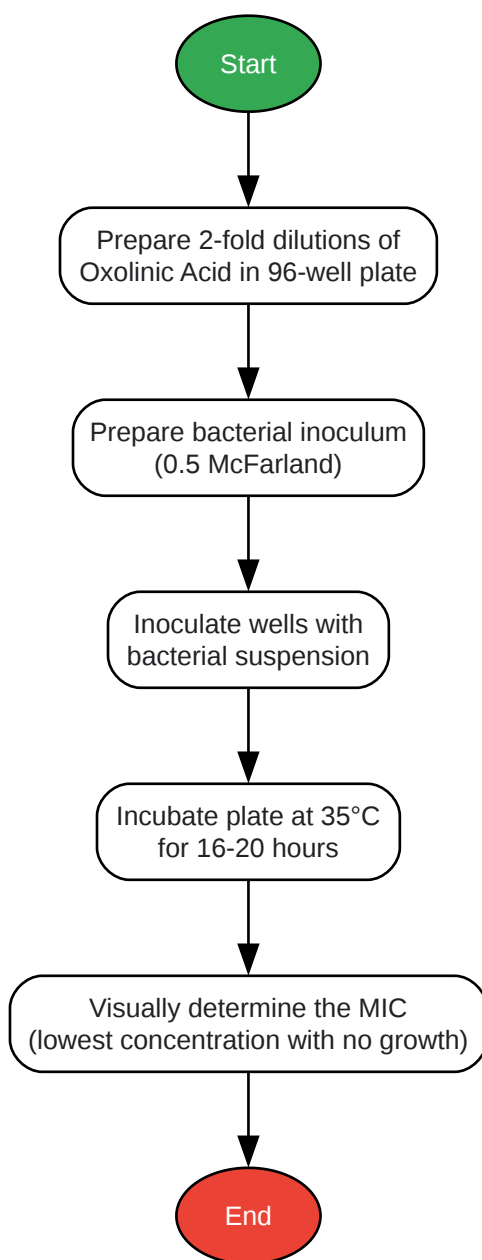
Materials:

- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- **Oxolinic acid** stock solution
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Sterile pipette tips and multichannel pipettor

- Incubator

Procedure:

- Prepare **Oxolinic Acid** Dilutions:
 - Aseptically prepare a series of two-fold dilutions of **oxolinic acid** in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 μ L. The concentration range should typically span from 0.008 to 128 μ g/mL.
 - Include a growth control well (broth only) and a sterility control well (uninoculated broth).
- Prepare Bacterial Inoculum:
 - From a fresh culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
 - Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL.
- Inoculation:
 - Using a multichannel pipettor, add 50 μ L of the standardized bacterial inoculum to each well containing the **oxolinic acid** dilutions and the growth control well. The final volume in each well will be 100 μ L.
- Incubation:
 - Seal the plate to prevent evaporation and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
- Reading Results:
 - After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of **oxolinic acid** at which there is no visible growth.



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Caption: Broth microdilution MIC determination workflow.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of **oxolinic acid** to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Objective: To determine the inhibitory effect of **oxolinic acid** on the enzymatic activity of DNA gyrase.

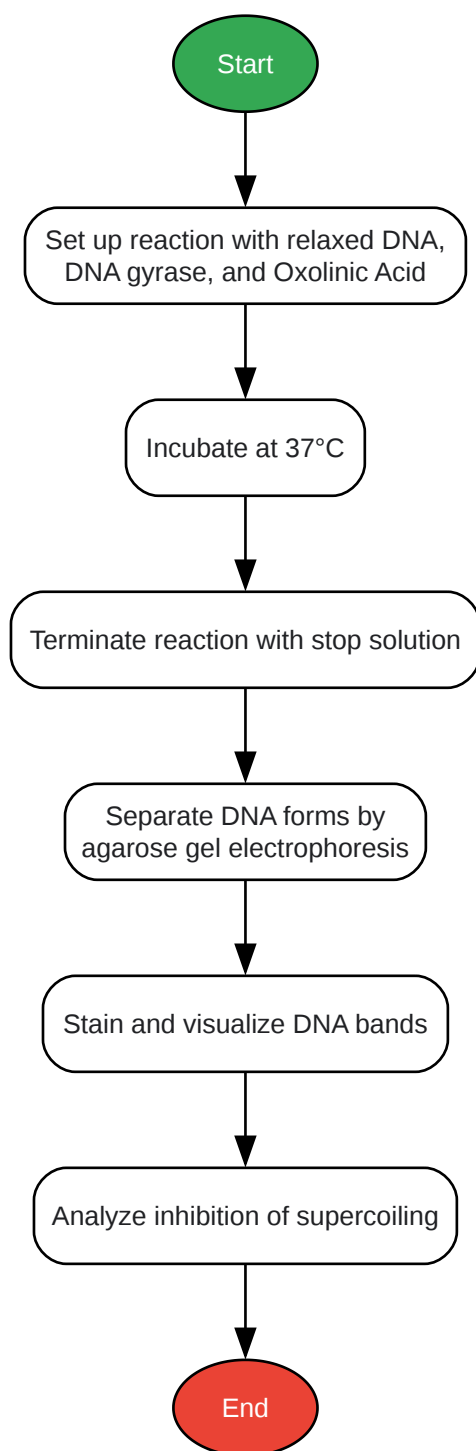
Materials:

- Purified DNA gyrase (subunits A and B)
- Relaxed circular plasmid DNA (e.g., pBR322)
- Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)
- **Oxolinic acid** solutions at various concentrations
- Agarose gel electrophoresis system
- DNA staining agent (e.g., ethidium bromide)
- UV transilluminator and imaging system

Procedure:

- Reaction Setup:
 - In a microcentrifuge tube on ice, combine the gyrase assay buffer, relaxed plasmid DNA, and the desired concentration of **oxolinic acid**.
 - Add purified DNA gyrase to initiate the reaction. The final reaction volume is typically 20-30 µL.
 - Include a positive control (no inhibitor) and a negative control (no enzyme).
- Incubation:
 - Incubate the reaction mixture at 37 °C for 30-60 minutes.
- Reaction Termination:

- Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.
- Agarose Gel Electrophoresis:
 - Load the samples onto a 1% agarose gel.
 - Run the gel at a constant voltage until the supercoiled and relaxed DNA forms are adequately separated.
- Visualization and Analysis:
 - Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
 - The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of **oxolinic acid**. The IC_{50} value can be determined by quantifying the band intensities.



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Caption: DNA gyrase supercoiling inhibition assay workflow.

Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the ability of **oxolinic acid** to inhibit the decatenation of catenated DNA by topoisomerase IV.

Objective: To determine the inhibitory effect of **oxolinic acid** on the decatenation activity of topoisomerase IV.

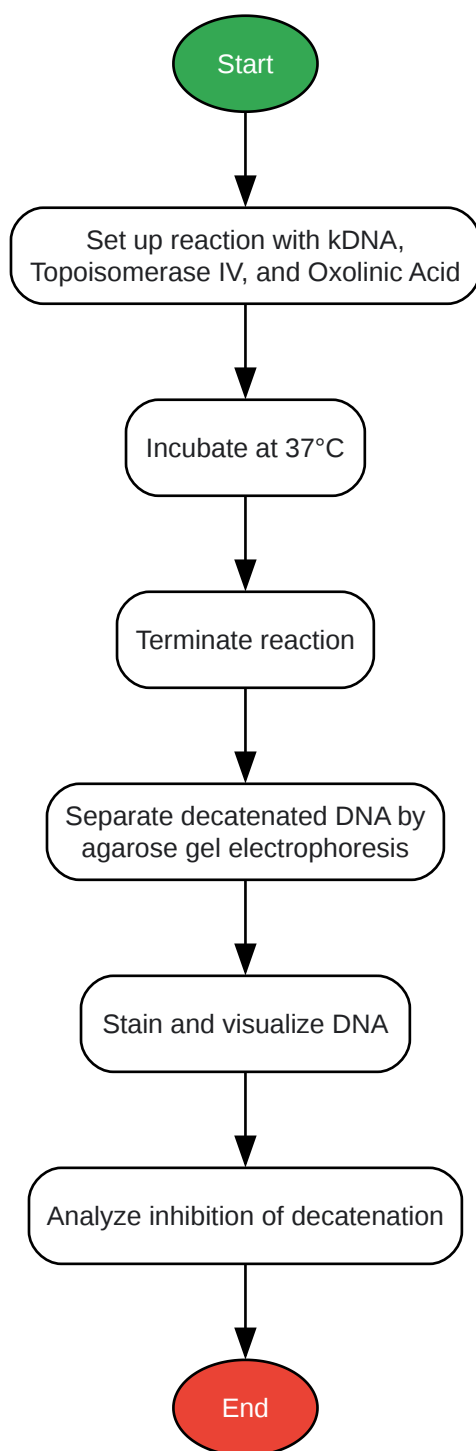
Materials:

- Purified topoisomerase IV (subunits ParC and ParE)
- Kinetoplast DNA (kDNA), a network of catenated DNA minicircles
- Topoisomerase IV assay buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP)[8]
- **Oxolinic acid** solutions at various concentrations
- Agarose gel electrophoresis system
- DNA staining agent
- UV transilluminator and imaging system

Procedure:

- Reaction Setup:
 - In a microcentrifuge tube on ice, combine the topoisomerase IV assay buffer, kDNA, and the desired concentration of **oxolinic acid**.
 - Add purified topoisomerase IV to start the reaction.
 - Include a positive control (no inhibitor) and a negative control (no enzyme).
- Incubation:
 - Incubate the reaction mixture at 37 °C for 30 minutes.
- Reaction Termination:

- Stop the reaction by adding a stop solution.
- Agarose Gel Electrophoresis:
 - Load the samples onto a 1% agarose gel.
 - Run the gel to separate the decatenated minicircles from the catenated network which remains in the well.
- Visualization and Analysis:
 - Stain the gel and visualize the DNA.
 - Inhibition of decatenation is observed as a decrease in the amount of released minicircles with increasing concentrations of **oxolinic acid**. The IC_{50} can be determined from the band intensities.



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Caption: Topoisomerase IV decatenation assay workflow.

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